

Physical properties of 2-Cyclopentylcyclopentanone (boiling point, melting point)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopentylcyclopentanone

Cat. No.: B1220294

[Get Quote](#)

Physical Properties of 2-Cyclopentylcyclopentanone

Introduction

2-Cyclopentylcyclopentanone (CAS No. 4884-24-6) is a bicyclic ketone with the molecular formula C₁₀H₁₆O.[1][2][3] Structurally, it consists of a cyclopentanone ring substituted with a cyclopentyl group at the alpha position. This compound is recognized for its characteristic fruity, green, and minty aroma, which has led to its use as a perfuming and flavoring agent.[1][2][4][5] Beyond its sensory properties, a thorough understanding of its physical characteristics is fundamental for its application in chemical synthesis, quality control, and formulation development.

This guide provides a comprehensive examination of the core physical properties of **2-Cyclopentylcyclopentanone**, with a specific focus on its boiling and melting points. We will delve into the experimental values reported in the literature, discuss the underlying principles, and present standardized methodologies for their determination, ensuring a robust foundation for laboratory and industrial applications.

Core Physical Properties of 2-Cyclopentylcyclopentanone

A compound's physical properties are the cornerstone of its chemical identity and dictate its behavior in various environments. These constants are critical for process design, safety assessments, and purification strategies. The key physical properties of **2-Cyclopentylcyclopentanone** are summarized in the table below.

Physical Property	Value	Conditions	Source(s)
CAS Number	4884-24-6	N/A	[1][2][4][5]
Molecular Formula	C ₁₀ H ₁₆ O	N/A	[1][2][3]
Molecular Weight	152.24 g/mol	N/A	[1][2][5]
Appearance	Colorless, clear liquid	Ambient	[1][4][5]
Odor	Fruity, green, minty	N/A	[1][2][5]
Boiling Point	230-233 °C	@ 760 mm Hg	[3][4]
104-107 °C	@ 2.00 mm Hg	[1][4]	
Melting Point	-13 °C to 13 °C	@ 760 mm Hg	[4][5]
Density / Specific Gravity	0.975 - 0.985 g/cm ³	@ 20 °C	[1][3][4][5]
Refractive Index	1.475 - 1.481	@ 20 °C	[1][3][4]
Flash Point	90 - 104 °C	TCC	[1][3][4][5]
Vapor Pressure	~0.059 mm Hg	@ 25 °C	[1][4]
Water Solubility	Practically insoluble	N/A	[2][5]

In-Depth Analysis of Phase Transition Points

Boiling Point

The boiling point is a critical parameter for distillation-based purification, solvent selection, and reaction condition optimization. For **2-Cyclopentylcyclopentanone**, the boiling point has been reported in the range of 230-233 °C at standard atmospheric pressure (760 mm Hg).[3][4]

Causality and Experimental Considerations: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The relatively high boiling point of **2-Cyclopentylcyclopentanone** is consistent with its molecular weight (152.24 g/mol) and the presence of a polar ketone group, which increases intermolecular dipole-dipole interactions compared to a non-polar hydrocarbon of similar size.

Crucially, the boiling point is highly dependent on pressure. As external pressure decreases, the temperature required for the vapor pressure to match it also decreases. This relationship is fundamentally described by the Clausius-Clapeyron equation. The literature reflects this, providing a boiling point of 104-107 °C at a reduced pressure of 2.00 mm Hg.^{[1][4]} This demonstrates that vacuum distillation is a viable and effective method for purifying **2-Cyclopentylcyclopentanone**, allowing the process to occur at a much lower temperature and preventing potential thermal degradation of the compound.

Protocol for Experimental Determination of Boiling Point: A standard method for determining the boiling point at atmospheric pressure involves using a simple distillation apparatus.

- **Apparatus Setup:** Assemble a standard distillation apparatus with a round-bottom flask, a distillation head (Claisen adapter), a thermometer placed correctly (top of the bulb level with the side arm of the adapter), a condenser, and a receiving flask.
- **Sample Preparation:** Place a sample of **2-Cyclopentylcyclopentanone** and a few boiling chips into the round-bottom flask.
- **Heating:** Gently heat the flask using a heating mantle.
- **Observation:** Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
- **Pressure Correction:** For high-accuracy work, the ambient atmospheric pressure should be recorded, and the observed boiling point corrected to 760 mm Hg using a nomograph or appropriate formula if necessary.

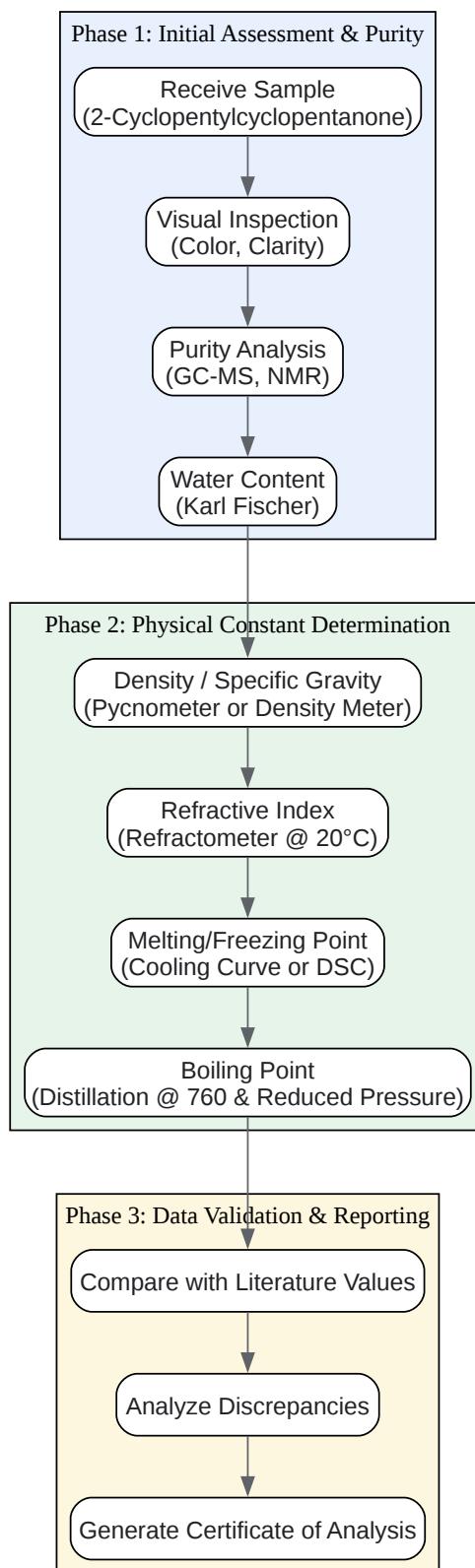
Melting Point

The melting point, or freezing point, is the temperature at which a substance transitions from a solid to a liquid state. It is a key indicator of purity. There is a notable discrepancy in the

reported literature for the melting point of **2-Cyclopentylcyclopentanone**, with values of 13 °C and -13 °C cited.[4][5]

Trustworthiness and Analysis of Discrepancy: Such a significant difference warrants careful consideration. Potential sources for this discrepancy include:

- **Purity of the Sample:** Impurities typically depress and broaden the melting point range. Different samples used in the original determinations may have had varying purity levels.
- **Experimental Technique:** Differences in methodology, such as the rate of heating or the sensitivity of the detection method (e.g., visual observation vs. Differential Scanning Calorimetry - DSC), can lead to different results. The value of 13 °C is explicitly reported at 760 mm Hg, while the other is not specified with a pressure, though melting points are generally less sensitive to pressure changes than boiling points.[4]


Given that the compound is a liquid at room temperature, the -13 °C value is plausible for its freezing point. However, without access to the primary experimental data, both values should be considered with caution. For critical applications, it is imperative to determine the melting point empirically on the specific batch of material being used.

Protocol for Experimental Determination of Melting Point (Freezing Point): Since the compound is a liquid at room temperature, the determination would technically be of its freezing point.

- **Sample Preparation:** Place a small sample of the liquid in a test tube.
- **Cooling:** Immerse the test tube in a cooling bath (e.g., an ice-salt or dry ice-acetone bath).
- **Temperature Monitoring:** Place a calibrated thermometer or temperature probe into the sample.
- **Observation:** Gently stir the sample as it cools and record the temperature at regular intervals. The freezing point is the temperature at which the first crystals appear and the temperature holds constant as the substance solidifies (the plateau on a cooling curve).

Workflow for Physical Property Characterization

The logical flow for characterizing a novel or unverified liquid sample like **2-Cyclopentylcyclopentanone** is crucial for ensuring data integrity. The following workflow outlines a self-validating process from sample reception to final property reporting.

[Click to download full resolution via product page](#)

Caption: Workflow for the comprehensive physical characterization of a liquid chemical sample.

Conclusion

The physical properties of **2-Cyclopentylcyclopentanone**, particularly its boiling and melting points, are well-defined, though some discrepancies exist in the literature that necessitate empirical verification for high-purity applications. Its high boiling point at atmospheric pressure and significantly lower boiling point under vacuum make it amenable to purification by vacuum distillation. A clear understanding of these parameters, grounded in robust experimental methodology, is essential for researchers and developers to effectively and safely utilize this compound in fragrance formulation, organic synthesis, and other scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]
- 2. [2-Cyclopentylcyclopentanone | C10H16O | CID 21003 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. [2-cyclopentyl cyclopentanone, 4884-24-6](https://thegoodsentscompany.com) [thegoodsentscompany.com]
- 5. echemi.com [echemi.com]
- To cite this document: BenchChem. [Physical properties of 2-Cyclopentylcyclopentanone (boiling point, melting point)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1220294#physical-properties-of-2-cyclopentylcyclopentanone-boiling-point-melting-point\]](https://www.benchchem.com/product/b1220294#physical-properties-of-2-cyclopentylcyclopentanone-boiling-point-melting-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com